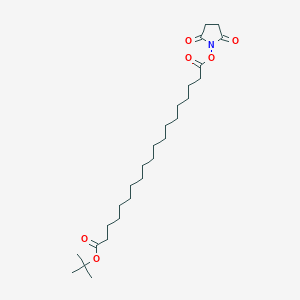
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group and a pyrrolidine-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate typically involves the esterification of nonadecanedioic acid with tert-butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The intermediate product is then reacted with 2,5-dioxopyrrolidine-1-yl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors. The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine-2,5-dione moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nonadecanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. These interactions result in various biological effects, such as anticonvulsant and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butyl 18-(2,5-dioxopyrrolidin-1-yl) octadecanedioate: Similar structure but with one less carbon in the aliphatic chain.
21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate: A more complex structure with additional functional groups.
Uniqueness
1-tert-Butyl 19-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate is unique due to its specific combination of functional groups and its long aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C27H47NO6 |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
1-O-tert-butyl 19-O-(2,5-dioxopyrrolidin-1-yl) nonadecanedioate |
InChI |
InChI=1S/C27H47NO6/c1-27(2,3)33-25(31)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-26(32)34-28-23(29)21-22-24(28)30/h4-22H2,1-3H3 |
Clave InChI |
ICAJUOJTAZXCEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)
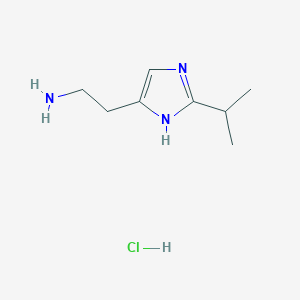
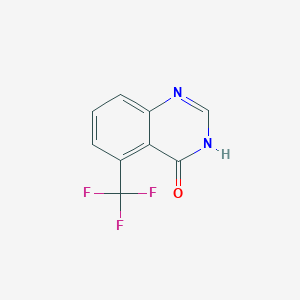
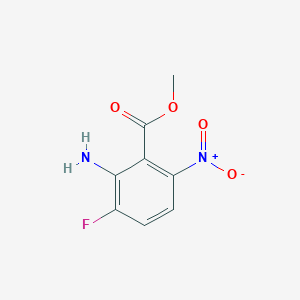
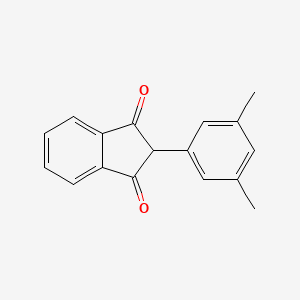
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)


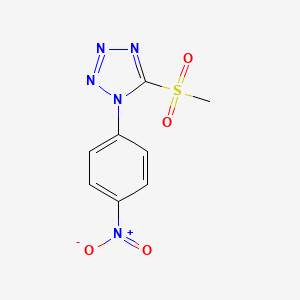
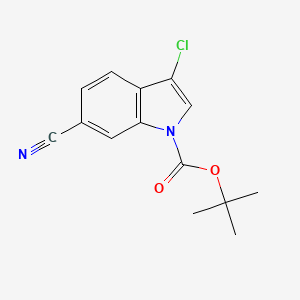
![2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13663861.png)
